![molecular formula C27H44O3 B13833774 (6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)
(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule characterized by multiple chiral centers and deuterium atoms. This compound is notable for its intricate structure, which includes a cyclohexylidene ring, an indenyl group, and a heptanol chain. The presence of deuterium atoms makes it particularly interesting for studies involving isotopic labeling and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexylidene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents or through catalytic hydrogen-deuterium exchange reactions.
Formation of the indenyl group: This step may involve cyclization reactions, often catalyzed by transition metals.
Attachment of the heptanol chain: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the carbonyl groups, leading to saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone, while reduction of the double bonds would result in a fully saturated hydrocarbon.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying isotopic effects and reaction mechanisms.
Biology: The deuterium-labeled compound can be used in metabolic studies to trace biochemical pathways.
Industry: The compound can be used in the development of advanced materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies. This can lead to changes in the metabolic stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- (6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple deuterium atoms, which provide distinct advantages in various applications. Deuterium-labeled compounds are valuable tools in research due to their ability to provide insights into reaction mechanisms and metabolic pathways. Additionally, the presence of deuterium can enhance the stability and efficacy of pharmaceutical compounds.
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24?,25+,27-/m1/s1/i17D2,22D,25D,28D,29D |
InChI Key |
GMRQFYUYWCNGIN-FZHWRFSBSA-N |
Isomeric SMILES |
[2H][C@]1(C/C(=C/C=C/2\CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)/C(=C)[C@@](C1([2H])[2H])([2H])O[2H])O[2H] |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
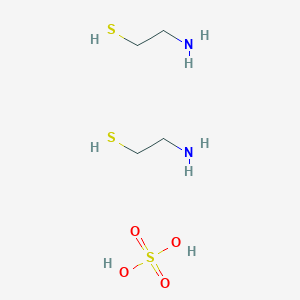
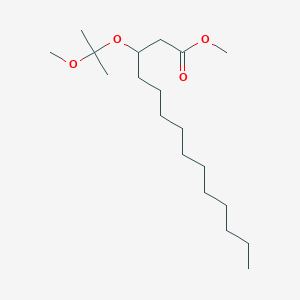
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
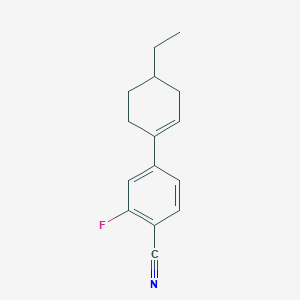
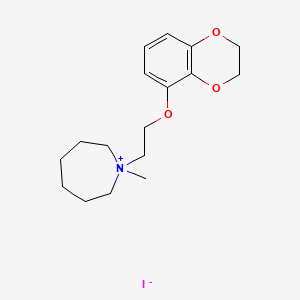
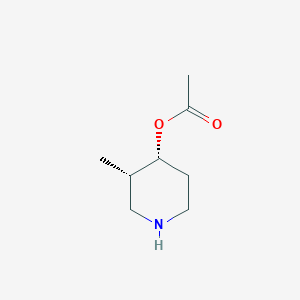

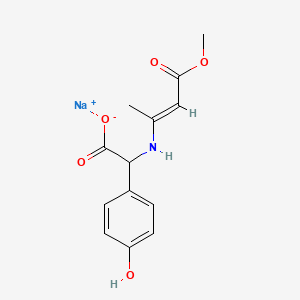
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

